N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-11-13(19)7-8-15(16)18/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMFHHURYMDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide typically involves multiple steps. One common method starts with commercially available (5-amino-2-fluorophenyl)methanol. This compound is treated with sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) to install the desired methyl ether. Subsequent treatment with N-iodosuccinamide (NIS) in acetic acid provides the intermediate product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways:
- Synthetic Routes: The compound can be synthesized through reactions involving starting materials like (5-amino-2-fluorophenyl)methanol, treated with sodium hydride and methyl iodide in dimethylformamide (DMF) to form ethers, followed by amidation reactions.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Ether Formation | NaH, MeI | DMF |
| Amidation | DCC, DMAP | Acetic Acid |
Biology
In biological research, this compound is being investigated for its potential enzyme inhibition and receptor binding capabilities. It may interact with specific molecular targets, influencing cellular signaling pathways.
- Mechanism of Action: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in disease progression or act as a ligand for specific receptors.
Medicine
This compound is under investigation for its potential as a therapeutic agent in treating various diseases:
- Case Study: Preliminary evaluations suggest that fluorinated derivatives of this compound could serve as positron emission tomography (PET) ligands for S1P receptors, which are crucial in multiple sclerosis and other central nervous system disorders .
| Application Area | Potential Use |
|---|---|
| CNS Disorders | PET imaging agents |
| Cancer Research | Targeting specific enzymes |
Industry
In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique structural features allow for the creation of materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide
- Key Difference : The butoxy group is attached to the ortho (2-) position of the benzamide ring instead of the meta (3-) position.
- Molecular Formula : C₁₇H₁₉FN₂O₂ (vs. identical formula for the 3-butoxy isomer).
- Molecular Weight : 302.34 g/mol .
- Electronic effects (e.g., electron-donating capacity of the butoxy group) could vary due to positional differences, influencing solubility or reactivity.
Substituent Variants: Phenoxy and Isopentyloxy Derivatives
a) N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide (sc-330169)
- Structure: Replaces the benzamide’s butoxy group with a phenoxybutanamide chain.
- Molecular Formula: Not explicitly stated but likely larger due to the phenyl substituent.
- Price : $284.00 for 500 mg .
- Increased hydrophobicity may reduce aqueous solubility compared to butoxy derivatives.
b) N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020053-93-3)
- Structure : Substitutes butoxy with a bulkier isopentyloxy (3-methylbutoxy) group.
- Molecular Formula : C₁₈H₂₁FN₂O₂.
- Molecular Weight : 316.37 g/mol .
- Implications :
- The branched isopentyloxy chain increases steric bulk, which could hinder binding to narrow enzyme pockets.
- Enhanced lipophilicity might improve membrane permeability but reduce solubility in polar solvents.
Methoxy and Chloro Derivatives
- Example: N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide (sc-330266) Structural Changes: Methoxy group at the 2-position of the aniline ring and a chloro substituent on the benzamide. Implications:
- Methoxy groups are stronger electron donors than amino groups, altering electronic properties.
Comparative Data Table
Research Implications and Limitations
- Structural Trends :
- Positional isomerism (2- vs. 3-butoxy) significantly impacts steric and electronic profiles.
- Bulkier substituents (e.g., isopentyloxy) may trade solubility for membrane permeability.
- Data Gaps: No evidence provides direct biological activity, binding constants, or pharmacokinetic data. Thermal properties (melting/boiling points) and solubility parameters are absent, limiting physicochemical comparisons.
Biological Activity
N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological macromolecules. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C16H18F N3O2
- Molecular Weight : 303.33 g/mol
- Structure : The compound consists of an amide functional group, an amino group, a fluorine atom at the 2-position of the phenyl ring, and a butoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and butoxy groups enhances its binding affinity, while the fluorine atom contributes to the compound's stability and bioavailability. This interaction can modulate various biological pathways, making it a candidate for drug development aimed at conditions like cancer and neurological disorders.
Biological Applications
- Medicinal Chemistry : Investigated as a potential pharmacophore for targeting specific enzymes involved in disease pathways.
- Biological Research : Utilized as a probe to study biological pathways and interactions with proteins and nucleic acids.
- Therapeutic Potential : Explored for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects with an IC50 value of approximately 1.76 μM against MDA-MB-231 breast cancer cells. Mechanistic studies indicated that the compound induced apoptosis by down-regulating anti-apoptotic proteins (Bcl-2) and up-regulating pro-apoptotic factors (Bax, caspase-3) while also affecting the PI3K/AKT signaling pathway .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds indicated that modifications to the fluorine substitution significantly impacted pharmacokinetic properties. For example, analogs with different substituents on the aromatic rings showed varying degrees of lipophilicity and permeability, which are crucial for drug design .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 1.76 | Induction of apoptosis via PI3K/AKT pathway |
| Enzyme Inhibition | Various | TBD | Interaction with specific enzymes |
| Interaction with Proteins | Protein Targets | TBD | Binding affinity studies |
Q & A
Q. Q1. What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling 5-amino-2-fluoroaniline with 3-butoxybenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Reaction Setup : Dissolve 5-amino-2-fluoroaniline in a mixture of THF and aqueous NaHCO₃. Add 3-butoxybenzoyl chloride dropwise at 0–5°C to minimize side reactions.
- Workup : Extract the product with dichloromethane, wash with brine, and dry over MgSO₄.
- Purification : Recrystallize from ethanol/water (3:1 v/v) or use silica gel chromatography (hexane:ethyl acetate, 4:1) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate). Adjust stoichiometry (1.2:1 acyl chloride:amine ratio) to improve yield (typically 65–75%).
Q. Q2. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., fluorine at C2 phenyl, butoxy at C3 benzamide). Key signals:
- ¹H: δ 8.2 (amide NH), δ 6.8–7.5 (aromatic protons).
- ¹³C: δ 165.5 (C=O), δ 115–155 (fluorophenyl carbons).
- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]⁺ at m/z 317.1.
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Q. Q3. How can researchers determine solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and ethanol (10–15 mg/mL) using UV-Vis spectroscopy (λmax ~280 nm).
- Stability : Incubate in PBS at 37°C for 24h, analyze via HPLC (C18 column, acetonitrile/water gradient). Degradation >10% indicates need for formulation optimization (e.g., cyclodextrin encapsulation) .
Advanced Research Questions
Q. Q4. What strategies resolve contradictory bioactivity data in different cell lines?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT) across 3–5 cell lines (e.g., HEK293, HeLa) with triplicate measurements.
- Mechanistic Profiling : Use Western blotting to assess target engagement (e.g., kinase inhibition) and compare with cytotoxicity.
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify if metabolism varies by cell type .
Q. Q5. How can X-ray crystallography be applied to study this compound’s binding mode?
Methodological Answer:
- Crystallization : Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion (20% PEG 3350, 0.2 M ammonium sulfate).
- Data Collection : Collect high-resolution (<2.0 Å) data at synchrotron facilities. Use SHELXL for refinement, addressing twinning or disorder via TLS parameterization .
- Analysis : Identify H-bonds (amide NH to kinase backbone) and hydrophobic interactions (butoxy chain with active site).
Q. Q6. What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins. Focus on substituent effects (e.g., fluoro vs. chloro, butoxy vs. propoxy).
- QSAR Modeling : Train models with MOE or Schrodinger using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7) .
Q. Q7. How can researchers address low yields in scaled-up synthesis?
Methodological Answer:
- Process Optimization : Switch to flow chemistry for controlled mixing and temperature (40°C, residence time 30 min).
- Catalysis : Test Pd/C or DMAP to accelerate acylation.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aniline) and adjust stoichiometry or solvent polarity .
Q. Q8. What in vitro toxicity assays are recommended for preclinical evaluation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
